molecular formula C14H18N6O3S B10995596 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B10995596
M. Wt: 350.40 g/mol
InChI Key: OFBVZYUYNIDHKI-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a synthetic compound featuring a thiazinan sulfone moiety and a tetrazole-propanamide scaffold. This compound has garnered interest in medicinal chemistry due to its structural hybridity, combining elements of sulfonamides and heterocyclic amines, which are prevalent in antimicrobial, anticancer, and anti-inflammatory agents.

Properties

Molecular Formula

C14H18N6O3S

Molecular Weight

350.40 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C14H18N6O3S/c21-14(6-8-19-11-15-17-18-19)16-12-4-3-5-13(10-12)20-7-1-2-9-24(20,22)23/h3-5,10-11H,1-2,6-9H2,(H,16,21)

InChI Key

OFBVZYUYNIDHKI-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazinan ring and tetrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including tetrazole-containing amides and sulfone-bearing heterocycles. Below is a comparative analysis with key analogues:

Compound Key Structural Differences Pharmacological Relevance
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide Replaces thiazinan sulfone with a benzothiazole sulfone; acetyl group at phenyl instead of thiazinan. Benzothiazole sulfones are linked to kinase inhibition and anti-proliferative activity.
3-(5-(1-(Benzylamino)-2-methylpropyl)-1H-tetrazol-1-yl)-N-(2-chlorobenzyl)propanamide Substitutes thiazinan with a benzylamino-methylpropyl chain; lacks sulfone group. Tetrazole-amide hybrids show antimicrobial activity; chlorobenzyl group enhances lipophilicity.
N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide (TPIN) Replaces thiazinan-propanamide with isonicotinamide; retains tetrazole-phenyl core. Demonstrated anti-proliferative effects in prostate cancer via Akt-mTOR pathway modulation.

Pharmacokinetic and Physicochemical Properties

  • Solubility: The thiazinan sulfone moiety in the target compound likely improves aqueous solubility compared to non-sulfonated analogues (e.g., benzothiazole derivatives in ), as sulfones enhance polarity.
  • Metabolic Stability : The sulfone group in the thiazinan ring may reduce susceptibility to oxidative metabolism compared to thiol or sulfide-containing analogues (e.g., compound (2) in ).

Biological Activity

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: Approximately 382.43 g/mol

The compound contains a thiazine ring and a tetrazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps often include:

  • Formation of the thiazine ring through cyclization reactions.
  • Introduction of the tetrazole group via azole chemistry.
  • Amidation to form the final compound.

These synthetic routes are optimized for yield and purity, often employing solvents like dimethylformamide (DMF) and strong bases such as sodium hydride.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing tetrazole moieties have shown effectiveness against various bacterial strains.

Compound MIC (µg/mL) Activity
This compound4 - 16Moderate activity against Gram-positive bacteria
Reference Compound (Ciprofloxacin)0.5 - 8Strong activity against Gram-negative bacteria

This table indicates that while the new compound shows moderate activity against certain pathogens, established antibiotics like Ciprofloxacin demonstrate superior efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies reveal that similar tetrazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia).

Cell Line IC50 (µM) Effect
MCF-725Significant growth inhibition
CCRF-CEM10High cytotoxicity observed

These findings suggest that the compound may inhibit tumor growth through mechanisms yet to be fully elucidated.

The therapeutic effects of this compound are hypothesized to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer progression.

    For example, docking studies indicate potential interactions with:
    • Glucosamine synthase
    • DNA gyrase
    • Dihydrofolate reductase

These interactions may disrupt essential cellular processes in both bacteria and cancer cells.

Case Studies

A recent study evaluated the biological activity of a series of tetrazole derivatives including our compound. The results indicated that modifications in the structure significantly influenced their antimicrobial and anticancer properties.

In one notable case:

"The incorporation of a thiazine ring enhanced the overall biological activity compared to derivatives lacking this feature" .

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